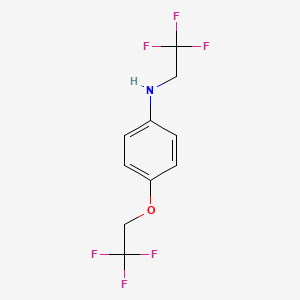![molecular formula C11H13NO5 B1440964 [3-(Acetylamino)-4-methoxyphenoxy]acetic acid CAS No. 1239737-58-6](/img/structure/B1440964.png)
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Descripción general
Descripción
“[3-(Acetylamino)-4-methoxyphenoxy]acetic acid” is an organic compound. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom . The molecular formula of this compound is C11H13NO5 and it has a molecular weight of 239.22 g/mol.
Molecular Structure Analysis
The molecular structure of “[3-(Acetylamino)-4-methoxyphenoxy]acetic acid” is represented by the formula C11H13NO5. The InChI code for this compound is 1S/C11H13NO4/c1-7-5-9 (16-6-11 (14)15)3-4-10 (7)12-8 (2)13/h3-5H,6H2,1-2H3, (H,12,13) (H,14,15) .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities : A study by Noolvi et al. (2016) demonstrated the synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds showed significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-mycobacterial Agents : Research by Yar et al. (2006) focused on the synthesis of phenoxy acetic acid derivatives and their evaluation as anti-mycobacterial agents. The derivatives were found to be effective against Mycobacterium tuberculosis H37Rv (Yar, Siddiqui, & Ali, 2006).
In Vitro Antiviral Activity : A study by Shahar Yar et al. (2009) synthesized several substituted phenoxy acetic acid derived pyrazolines and tested them for in vitro cytotoxicity and antiviral activity. However, these compounds did not show specific antiviral activity (Shahar Yar et al., 2009).
Discovery of Antimycobacterial Agents : A study by Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives with significant activity against Mycobacterium tuberculosis, including drug-resistant strains (Ali & Shaharyar, 2007).
Propiedades
IUPAC Name |
2-(3-acetamido-4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)12-9-5-8(17-6-11(14)15)3-4-10(9)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFVMMGUVITSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



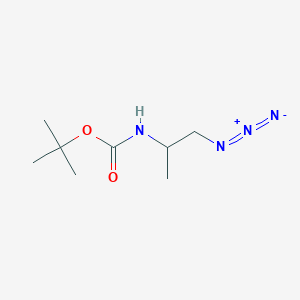
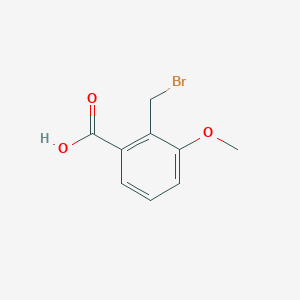
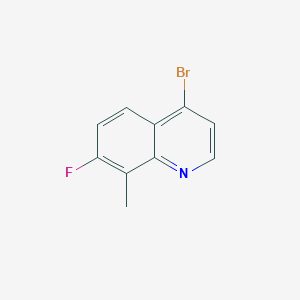
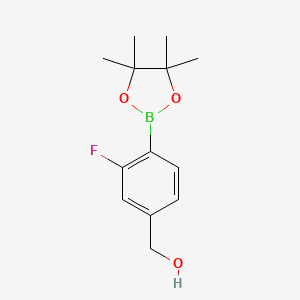
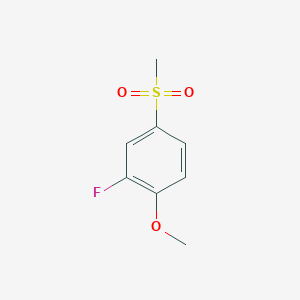
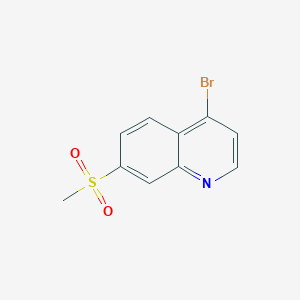
![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)
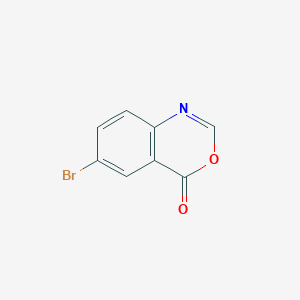
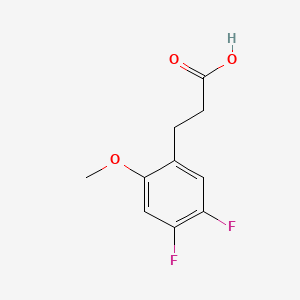
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)
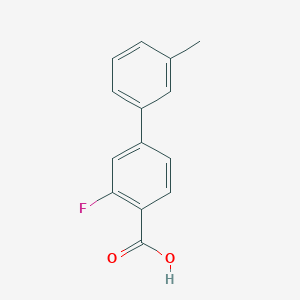
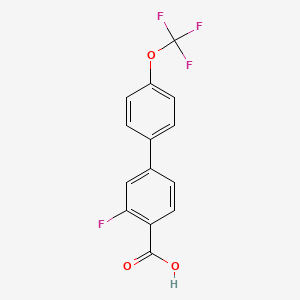
![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)
